molecular formula C10H18O3 B3176408 Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate CAS No. 99197-84-9

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate

Cat. No.: B3176408
CAS No.: 99197-84-9
M. Wt: 186.25 g/mol
InChI Key: PTAPPDZMKVXQMH-UHFFFAOYSA-N
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Description

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate is a synthetic compound widely used in scientific research. It is a colorless, water-soluble liquid with a pleasant, fruity odor and a boiling point of 113-118 °C. This compound is versatile and has a wide range of applications in research, particularly in the synthesis of other compounds and the study of biochemical and physiological processes.

Preparation Methods

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-tetrahydro-2H-pyran-4-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used to study biochemical and physiological processes, particularly those involving enzyme inhibition and metabolic pathways.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on drug metabolism and absorption.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate is not fully understood. It is believed to act as a substrate in biochemical and physiological processes and is involved in the synthesis of other compounds. The compound is also thought to act as an inhibitor of certain enzymes, affecting the activity of other biochemical and physiological processes. Further research is needed to elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its tetrahydropyran ring structure, which imparts different chemical and physical properties . This uniqueness makes it particularly valuable in specific research applications where other esters may not be suitable.

Similar compounds include:

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances .

This compound’s distinct structure and properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-(oxan-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAPPDZMKVXQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)acrylate (17 g) in ethanol (200 ml) is catalytically hydrogenated over 10% palladium-carbon (4 g, 50% wet) at room temperature under atmospheric pressure. After the absorption of hydrogen has ceased, the catalyst is removed by filtration and the filtrate is concentrated in vacuo. The oily residue is purified by vacuum distillation to give ethyl 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)propionate (15 g) as an oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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